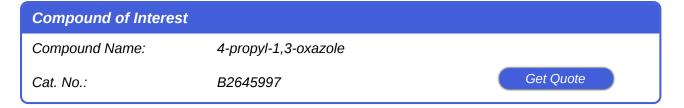




Spectroscopic Characterization of 4-Propyl-1,3-Oxazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound **4-propyl-1,3-oxazole**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data and representative values based on analogous structures. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and verification of synthesized organic compounds.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-propyl-1,3-oxazole**. These values are estimations derived from spectral databases for similar structures and computational predictions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Propyl-1,3-Oxazole**



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (oxazole ring)	~7.9	Singlet	-
H-5 (oxazole ring)	~7.1	Singlet	-
-CH ₂ - (propyl chain, α to ring)	~2.5	Triplet	~7.5
-CH ₂ - (propyl chain, β to ring)	~1.6	Sextet	~7.5
-CH₃ (propyl chain, γ to ring)	~0.9	Triplet	~7.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Propyl-1,3-Oxazole**

Carbon Atom	Chemical Shift (δ, ppm)	
C-2 (oxazole ring)	~150	
C-4 (oxazole ring)	~138	
C-5 (oxazole ring)	~125	
-CH ₂ - (propyl chain, α to ring)	~28	
-CH ₂ - (propyl chain, β to ring)	~22	
-CH₃ (propyl chain, γ to ring)	~14	

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Alkyl-Substituted Oxazoles



Wavenumber (cm ⁻¹)	Intensity	Vibration
~3100	Medium	C-H stretch (oxazole ring)
2960-2850	Strong	C-H stretch (propyl group)
~1600	Medium	C=N stretch (oxazole ring)
~1500	Medium	C=C stretch (oxazole ring)
1150-1050	Strong	C-O-C stretch (oxazole ring)
1470-1450	Medium	C-H bend (propyl group)

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for **4-Propyl-1,3-Oxazole** (C₆H₉NO)

m/z	lon	Predicted Relative Abundance
111	[M]+	High
82	[M - C2H5] ⁺	Medium
69	[M - C ₃ H ₆] ⁺	Medium
54	[C ₃ H ₄ N] ⁺	High

Experimental Protocols NMR Spectroscopy

A general procedure for acquiring NMR spectra of a heterocyclic compound like **4-propyl-1,3-oxazole** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).



- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1]
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
 parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
 spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation
 delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample is as follows:

- Sample Preparation: For a neat liquid sample, place one or two drops of the pure compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] Alternatively, for a solid, a Nujol mull or a KBr pellet can be prepared.[4][5] A solution can also be prepared using an IRtransparent solvent like carbon tetrachloride in a specialized cell.[6]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]
- Background Spectrum: First, record a background spectrum of the empty sample holder (or the salt plates and solvent, if applicable).
- Sample Spectrum: Place the prepared sample in the instrument's sample compartment and record the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). The background is automatically subtracted from the sample spectrum.



Mass Spectrometry (MS)

A standard procedure for Electron Ionization (EI) mass spectrometry is as follows:

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]+).[8][9] This high energy often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[10]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
 quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
 ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z ratio usually corresponds to the molecular ion, and its mass provides the molecular weight of the compound.[11]

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.

Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation.

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